BenchChemオンラインストアへようこそ!

(5-Amino-2-chloropyrimidin-4-yl)methanol

Kinase inhibitor design Regioisomer differentiation SAR optimization

(5-Amino-2-chloropyrimidin-4-yl)methanol (CAS 1781006-96-9) is a polysubstituted pyrimidine intermediate featuring vicinal amino (–NH₂), chloro (–Cl), and hydroxymethyl (–CH₂OH) groups at the 5-, 2-, and 4-positions, respectively. This substitution pattern places it at the intersection of two major medicinal chemistry strategies: the 2-chloro handle enables sequential nucleophilic aromatic substitution (SₙAr) for late-stage diversification, while the 5-amino group serves as a hydrogen-bond donor/acceptor anchor in kinase ATP-binding pockets.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
Cat. No. B12955611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2-chloropyrimidin-4-yl)methanol
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)CO)N
InChIInChI=1S/C5H6ClN3O/c6-5-8-1-3(7)4(2-10)9-5/h1,10H,2,7H2
InChIKeyIYGQLYOIIWQQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Amino-2-chloropyrimidin-4-yl)methanol – A Core Pyrimidine Building Block for Kinase-Targeted Synthesis and Medicinal Chemistry Procurement


(5-Amino-2-chloropyrimidin-4-yl)methanol (CAS 1781006-96-9) is a polysubstituted pyrimidine intermediate featuring vicinal amino (–NH₂), chloro (–Cl), and hydroxymethyl (–CH₂OH) groups at the 5-, 2-, and 4-positions, respectively . This substitution pattern places it at the intersection of two major medicinal chemistry strategies: the 2-chloro handle enables sequential nucleophilic aromatic substitution (SₙAr) for late-stage diversification, while the 5-amino group serves as a hydrogen-bond donor/acceptor anchor in kinase ATP-binding pockets [1]. The 4-hydroxymethyl group offers a synthetic attachment point for prodrug moieties or linker conjugation without ablating the core pharmacophore [2]. These three orthogonal reactive centers make the compound a strategically distinct intermediate for assembling 2,4,5-trisubstituted pyrimidines — a scaffold prevalent in Type I and Type II kinase inhibitors targeting VEGFR-2, CDK, and Aurora kinases [1][2].

Why Generic Pyrimidine Intermediates Cannot Replace (5-Amino-2-chloropyrimidin-4-yl)methanol in Multi-Target Kinase Synthesis Campaigns


Simple 2,4-dichloropyrimidine or 5-amino-2-chloropyrimidine building blocks lack the hydroxymethyl handle that enables C-4 functionalization without competing with the 2-chloro SₙAr site [1]. Conversely, the regioisomer (4-amino-2-chloropyrimidin-5-yl)methanol (CAS 857427-28-2) positions the amino and hydroxymethyl groups differently, altering the hydrogen-bonding trajectory and yielding distinct kinase selectivity profiles when elaborated [2]. The 2-amino-4-aryl-5-chloropyrimidine class, while potent against VEGFR-2 and CDK1 (IC₅₀ ~48 nM for lead analog JK-31), requires successive C-2 amination and C-4 arylation steps that are incompatible with one-pot diversification — a limitation the 2-chloro-5-amino-4-hydroxymethyl substitution pattern overcomes by allowing orthogonal C-2 and C-4 functionalization [3]. These positional and functional-group differences make direct substitution with off-the-shelf mono- or difunctional pyrimidines synthetically inefficient and pharmacologically unpredictable.

Quantitative Differentiation Evidence for (5-Amino-2-chloropyrimidin-4-yl)methanol Relative to Pyrimidine Intermediates


Regioisomeric Purity Defines Kinase Selectivity: 5-Amino-4-hydroxymethyl vs. 4-Amino-5-hydroxymethyl Pyrimidines

The target compound (5-amino-2-chloropyrimidin-4-yl)methanol and its regioisomer (4-amino-2-chloropyrimidin-5-yl)methanol exhibit divergent physicochemical properties that directly translate to distinct pharmacological outcomes when elaborated into kinase inhibitors . The 5-amino-4-hydroxymethyl isomer (target) has a predicted boiling point of 441.6 °C and decomposes without melting, whereas the 4-amino-5-hydroxymethyl regioisomer has a defined melting point of 206 °C (decomposition, ethanol 80%), indicating different crystal packing and hydrogen-bonding networks [1]. When these intermediates are elaborated into 2,4,5-trisubstituted pyrimidine kinase inhibitors, the 5-amino-4-hydroxymethyl scaffold places the amino group in the hinge-binding region with a different angle of approach compared to the 4-amino-5-hydroxymethyl scaffold, as demonstrated by the divergent CDK1 vs. VEGFR-2 selectivity of the 2-amino-4-aryl-5-chloropyrimidine series (IC₅₀ = 48 nM for dual VEGFR-2/CDK1) compared to 2,4-diaryl-5-aminopyrimidine analogs that preferentially inhibit Aurora kinases [2].

Kinase inhibitor design Regioisomer differentiation SAR optimization

Orthogonal C-2 and C-4 Reactivity Enables Sequential Diversification Unachievable with 5-Amino-2-chloropyrimidine

(5-Amino-2-chloropyrimidin-4-yl)methanol incorporates three chemically distinct reactive sites that permit sequential, non-competing transformations: (i) C-2 chlorine undergoes SₙAr with amines/thiols under mild basic conditions; (ii) C-4 hydroxymethyl can be oxidized to aldehyde, converted to a leaving group (chloromethyl, mesylate), or coupled via Mitsunobu reaction without affecting C-2; and (iii) C-5 amino can be acylated or diazotized independently [1]. In contrast, the simpler intermediate 5-amino-2-chloropyrimidine (CAS 56621-90-0) possesses only two reactive sites (C-2 chlorine and C-5 amino), forcing C-4 diversification to rely on direct C–H functionalization — a low-yielding and poorly regioselective process [2]. Comparative synthetic studies on hydroxymethylpyrimidines demonstrate that the C-4 hydroxymethyl group can be converted to chloromethyl, cyanomethyl, ethoxycarbonylmethyl, or formyl groups in >80% yield over two steps, providing diversification options unavailable with the non-hydroxymethylated analog [3].

Late-stage functionalization SₙAr orthogonality Parallel synthesis

Enhanced Hydrogen-Bond Donor Capacity Compared to 5-Halo-2-chloropyrimidine Analogs for Kinase Hinge Binding

The (5-Amino-2-chloropyrimidin-4-yl)methanol scaffold provides three hydrogen-bond donors (NH₂: 2 HBD; CH₂OH: 1 HBD) and four hydrogen-bond acceptors (pyrimidine N1, N3; Cl; OH), giving a total HBD count of 3 . This compares favorably to the common kinase hinge-binding core 2,4-dichloropyrimidine (0 HBD) and 5-fluoro-2-chloropyrimidine (0 HBD), which lack the amino donor essential for forming the conserved hinge-region hydrogen bond with the backbone carbonyl of Glu81 or Asp86 residues in kinases such as CDK2 and VEGFR-2 [1]. The 5-amino group is directly implicated in the kinase inhibitory potency of the 2-amino-4-aryl-5-chloropyrimidine class, where removal of the 5-amino substituent reduces VEGFR-2 inhibitory activity by >10-fold [2]. While direct IC₅₀ data for the target compound itself is not available (it is an intermediate, not an active pharmaceutical ingredient), the presence of the 5-amino group is quantitatively linked to kinase potency in the elaborated inhibitors derived from it.

Hinge-binding motif Hydrogen-bond donor count Kinase selectivity

C-4 Hydroxymethyl as a Prodrug Conjugation Handle Quantified by Metabolic Stability Advantage

The 4-hydroxymethyl group in (5-amino-2-chloropyrimidin-4-yl)methanol provides a directly conjugatable primary alcohol handle for installing phosphate, phosphonate, or amino acid ester prodrug moieties — a strategy broadly validated in nucleoside and kinase inhibitor prodrugs [1]. In contrast, 5-amino-2-chloropyrimidine lacks this C-4 alcohol and requires a separate C-4 formylation/reduction sequence to introduce a hydroxymethyl group, typically proceeding in 40–60% overall yield [2]. The elaborated 2-amino-4-aryl-5-chloropyrimidine inhibitor JK-31, which bears a structural relationship to the target compound's elaborated form, demonstrated antiproliferative IC₅₀ values of 0.12 μM against MDA-MB-231 breast cancer cells and 0.28 μM against HUVEC endothelial cells, establishing the cellular efficacy of compounds derived from this scaffold class [3]. The intrinsic presence of the hydroxymethyl group in the building block eliminates the two-step C-4 functionalization sequence, reducing synthetic burden by approximately 2 steps and improving atom economy.

Prodrug design Phosphate prodrug Metabolic stability

Optimal Procurement and Application Scenarios for (5-Amino-2-chloropyrimidin-4-yl)methanol Based on Quantitative Differentiation Evidence


Parallel Synthesis of 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

When a medicinal chemistry program requires rapid exploration of C-2 amine and C-4 chain diversity around a conserved 5-aminopyrimidine core, (5-amino-2-chloropyrimidin-4-yl)methanol enables a one-pot, two-step diversification sequence: (i) SₙAr at C-2 with primary/secondary amines under mild conditions (K₂CO₃, DMF, 60 °C, 2–4 h), followed by (ii) C-4 hydroxymethyl activation (MsCl, Et₃N) and nucleophilic displacement or Mitsunobu coupling. This orthogonal reactivity eliminates the C-4 formylation/reduction sequence required when using 5-amino-2-chloropyrimidine, reducing library synthesis time by approximately 2–3 days per 24-compound array [1]. The regioisomeric purity (98% per Leyan specification) ensures that the 5-amino group is correctly positioned for hinge binding, avoiding the off-target kinase profiles associated with 4-amino-5-hydroxymethyl-derived impurities .

Synthesis of Phosphate Prodrugs of VEGFR-2/CDK1 Dual Inhibitors

For programs developing phosphate prodrugs of aminopyrimidine kinase inhibitors to improve aqueous solubility and oral bioavailability, the pre-installed 4-hydroxymethyl group in the target compound allows direct phosphoramidite coupling or phosphorylation without a C-4 functionalization sequence. The JK-31 chemotype derived from 2-amino-4-aryl-5-chloropyrimidines exhibits dual VEGFR-2/CDK1 inhibition (IC₅₀ = 48 nM) and antiproliferative activity against MDA-MB-231 breast cancer cells (IC₅₀ = 0.12 μM), while the 5-amino-4-hydroxymethyl substitution pattern provides the C-4 alcohol handle for phosphate conjugation [1]. Using the target building block, a phosphate prodrug can be assembled in 4 synthetic steps from commercial materials, compared to 6 steps when starting from 5-amino-2-chloropyrimidine.

Regioisomerically Pure Intermediate for Aurora Kinase and CDK Inhibitor Development

The differentiation between 5-amino-4-hydroxymethyl and 4-amino-5-hydroxymethyl regioisomers is critical for kinase selectivity: 5-aminopyrimidine-based inhibitors preferentially engage the hinge region of CDK and Aurora kinases via the C-5 NH₂, while 4-aminopyrimidine-based inhibitors exhibit a shifted binding mode that favors different kinase families [1]. The target compound's 98% purity specification (Leyan) and distinct thermal stability profile (decomposition without defined melting) provide quality control metrics to verify regioisomeric identity before elaboration into advanced intermediates. This is particularly important for CDK4/6 and CDK1 inhibitor programs, where regioisomeric impurities at the 1% level can confound kinase selectivity profiling and lead to misleading SAR interpretation.

Building Block for Antiviral Nucleoside Analog Synthesis via Purine Cyclocondensation

(5-Amino-2-chloropyrimidin-4-yl)methanol serves as a direct precursor for 9-substituted-2-aminopurine nucleoside analogs through the chloropyrimidine intermediate pathway described in patent US6448403B1 [1]. The 2-chloro group undergoes displacement with ammonia or amines to install the purine C-2 substituent, while the 5-amino-4-hydroxymethyl-substituted pyrimidine undergoes cyclocondensation with formamidine or orthoformate reagents to construct the fused imidazole ring of the purine core . This application is supported by the compound's structural similarity to nucleobases and its demonstrated utility in preparing carbocyclic and acyclic purine nucleoside analogs with potential activity against HIV strains resistant to reverse transcriptase inhibitors .

Quote Request

Request a Quote for (5-Amino-2-chloropyrimidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.